Quercetin 3-O-rhamnoside
Description
Classification as a Flavonol Glycoside
Quercetin (B1663063) 3-O-rhamnoside belongs to the flavonoid family, a large class of plant secondary metabolites, and is more specifically classified as a flavonol glycoside. ontosight.aibiosynth.com The core structure consists of quercetin, a well-studied flavonol aglycone, which is characterized by a 2-phenyl-3,5,7-trihydroxy-4H-chromen-4-one backbone. nih.gov In Quercetin 3-O-rhamnoside, this quercetin aglycone is linked to a rhamnose, a deoxy sugar, via a glycosidic bond at the 3-hydroxyl position. ontosight.aiwikipedia.org This glycosylation is a key feature, as the attachment of the rhamnose moiety significantly influences the compound's physicochemical properties, such as its solubility, stability, and bioavailability, compared to its aglycone form, quercetin. ontosight.aiontosight.ai
Historical Perspective and Significance in Phytochemical Research
The study of this compound has historical roots, with Austrian chemist Heinrich Hlasiwetz (1825-1875) being recognized for his early chemical analysis of the compound, which is also known by the common name quercitrin (B1678633). wikipedia.org It is a constituent of the dye quercitron, derived from the bark of oak species. wikipedia.org
In modern phytochemical research, this compound is highly significant. It is widely distributed in the plant kingdom and is investigated for its potential health benefits, including antioxidant, anti-inflammatory, antiviral, and potential anti-cancer properties. nih.govontosight.aimedchemexpress.com Researchers are particularly interested in how the glycosidic form influences its biological activity and interaction with cellular pathways. biosynth.com The compound serves as a model for studying the effects of glycosylation on the pharmacological profiles of flavonoids and is a target for synthesis and isolation in the development of functional foods and nutraceuticals. nih.govontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUCUVFOIWWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871736 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-12-3 | |
| Record name | quercitrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Occurrence and Biodiversity Sourcing for Research
Distribution in Plant Kingdom
The compound has been identified in a diverse range of plant families and species, highlighting its broad natural distribution.
Specific Plant Species Identification
Detailed phytochemical analyses have confirmed the presence of Quercetin (B1663063) 3-O-rhamnoside in several specific plant species. These include common vegetables like spinach (Spinacia oleracea) and peppers (Capsicum annuum). pan.olsztyn.pl It is also found in the fruit and leaves of the olive tree (Olea europaea) and mango (Mangifera indica). pan.olsztyn.plresearchhub.commdpi.com The compound is a known constituent of cranberry (Vaccinium macrocarpon), contributing to its profile of bioactive flavonols. acs.orgmdpi.comnih.govmdpi.comresearchgate.net
Beyond common dietary sources, Quercetin 3-O-rhamnoside has been isolated from various plants used in traditional medicine and for other applications. These include the torch ginger (Etlingera elatior), where it is found in the leaves. scialert.netjapsonline.combibliomed.orgresearchgate.netresearchgate.net The leaves of the Mediterranean cypress (Cupressus sempervirens) have also been identified as a source of this compound. uobaghdad.edu.iqnih.govresearchgate.netuobaghdad.edu.iqscribd.com Furthermore, it is present in the leaves of Pometia pinnata, a tropical tree. tandfonline.comnih.govresearchgate.netfip.orgjapsonline.com The medicinal plant Abelmoschus manihot and the commonly found herb Euphorbia hirta are also known to contain this compound. nih.govresearchgate.nettandfonline.comresearchgate.net Additionally, it has been identified in the flowers of Chrysanthemum morifolium. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Table 1: Plant Species Containing this compound
| Plant Species | Scientific Name |
|---|---|
| Spinach | Spinacia oleracea |
| Pepper | Capsicum annuum |
| Olive | Olea europaea |
| Mango | Mangifera indica |
| Cranberry | Vaccinium macrocarpon |
| Torch Ginger | Etlingera elatior |
| Mediterranean Cypress | Cupressus sempervirens |
| Matoa | Pometia pinnata |
| Abelmoschus manihot | Abelmoschus manihot |
| Tawa-Tawa | Euphorbia hirta |
| Chrysanthemum | Chrysanthemum morifolium |
Occurrence in Specific Plant Parts
The concentration and presence of this compound can vary significantly between different parts of the same plant.
Research has shown its localization in various plant organs, including:
Leaves: The leaves are a common site for the accumulation of this compound. It has been isolated from the leaves of Cupressus sempervirens, Pometia pinnata, and Etlingera elatior. scialert.netuobaghdad.edu.iqresearchgate.net
Fruits: Fruits are another significant source of this compound. It is found in mango fruits and cranberries. pan.olsztyn.placs.org
Flowers: The flowers of certain plants, such as Chrysanthemum morifolium and Epilobium angustifolium, have been identified as containing this compound. nih.govnih.gov
Table 2: Occurrence of this compound in Plant Parts
| Plant Part | Plant Species Examples |
|---|---|
| Leaves | Cupressus sempervirens, Pometia pinnata, Etlingera elatior |
| Fruits | Mangifera indica, Vaccinium macrocarpon |
| Flowers | Chrysanthemum morifolium, Epilobium angustifolium |
Biosynthesis and Metabolic Pathways
Enzymatic Glycosylation of Quercetin (B1663063) Aglycone
Glycosylation is a critical modification of flavonoids like quercetin, enhancing their solubility, stability, and bioavailability compared to the aglycone form. nih.govnih.gov This process is primarily mediated by a class of enzymes that attach sugar moieties to the flavonoid backbone.
Uridine Diphosphate-Dependent Glycosyltransferases (UGTs) are pivotal enzymes in the glycosylation of natural products. oup.comresearchgate.net They catalyze the transfer of a sugar residue from an activated nucleotide sugar, such as UDP-rhamnose, to an acceptor molecule like quercetin. oup.comresearchgate.netjmb.or.kr This enzymatic reaction is the final step in the biosynthesis of many flavonoid glycosides. oup.com Plant UGTs, in particular, exhibit a broad spectrum of acceptor and donor specificity, enabling the production of diverse flavonoid glycosides. oup.com The regioselectivity of these enzymes allows for precise attachment of sugars to specific hydroxyl groups on the quercetin molecule, which is difficult to achieve through chemical synthesis. researchgate.netnih.gov
Several specific UGTs have been identified and characterized for their role in the synthesis of quercetin rhamnosides.
AtUGT78D1 : This rhamnosyltransferase from Arabidopsis thaliana specifically transfers a rhamnose unit from UDP-rhamnose to the 3-hydroxyl group of the quercetin aglycone to form Quercetin 3-O-rhamnoside. researchgate.netresearchgate.netmdpi.com It can also catalyze the rhamnosylation of other flavonols, such as kaempferol. researchgate.netmdpi.com
AtUGT89C1 : Also from Arabidopsis thaliana, AtUGT89C1 is a flavonol-7-O-rhamnosyltransferase. researchgate.net It can add a rhamnose molecule to the 7-hydroxyl group of quercetin. researchgate.netmdpi.com Interestingly, it can also use quercetin glycosides as substrates. For instance, it can convert Quercetin 3-O-glucoside to Quercetin 3-O-glucoside-7-O-rhamnoside and this compound to Quercetin 3,7-O-bisrhamnoside. researchgate.netjmb.or.kr This indicates its role in producing more complex bisglycosides. jmb.or.kr
| Enzyme | Source Organism | Function | Reference |
| AtUGT78D1 | Arabidopsis thaliana | Catalyzes the transfer of rhamnose to the 3-OH position of quercetin. | researchgate.netmdpi.com |
| AtUGT89C1 | Arabidopsis thaliana | Catalyzes the transfer of rhamnose to the 7-OH position of quercetin and its glycosides. | researchgate.netjmb.or.kr |
Metabolic Engineering Strategies for Enhanced Production
To overcome the low yield of this compound from natural plant sources, metabolic engineering has emerged as a promising alternative for large-scale production. nih.gov
Escherichia coli is a widely used microbial host for producing flavonoid glycosides due to its well-understood genetics and rapid growth. jmb.or.krnih.gov By introducing plant-derived genes, E. coli can be engineered into a cellular factory for synthesizing compounds like this compound. researchgate.netnih.gov This typically involves the overexpression of specific UGTs, such as AtUGT78D1, which transfers the rhamnose sugar to the quercetin aglycone fed into the culture medium. nih.govresearchgate.net
Researchers have successfully produced this compound (quercitrin) and other glycosides by expressing plant UGTs in E. coli. nih.govmdpi.comresearchgate.net For instance, co-expression of AtUGT78D1 and genes for the UDP-rhamnose synthesis pathway in E. coli, coupled with the exogenous feeding of quercetin, led to the production of 1.12 g/L of this compound. nih.gov Similarly, another study achieved a production of 7627 mg/L by optimizing the UDP-rhamnose supply and bioconversion conditions. researchgate.net These strategies demonstrate that E. coli can serve as a versatile platform for the synthesis of various flavonoid glycosides. researchgate.net
A critical factor for efficient glycoside production in engineered microbes is the continuous and sufficient supply of the activated sugar donor, UDP-rhamnose. researchgate.net Since UDP-rhamnose is derived from UDP-glucose, which is a pivotal molecule in cellular metabolism, engineering the pathways for its synthesis and regeneration is crucial. nih.govacs.org
In E. coli, UDP-rhamnose can be synthesized from UDP-glucose by introducing the necessary plant enzymes, such as UDP-rhamnose synthase (RHM). researchgate.netnih.gov To enhance the production of this compound, strategies have been developed to create a UDP-rhamnose regeneration system. mdpi.comresearchgate.net This involves coupling the UGT-catalyzed rhamnosylation reaction with enzymes that regenerate UDP-rhamnose from more accessible substrates like sucrose (B13894). mdpi.com For example, a three-enzyme cascade involving a rhamnosyltransferase (like AtUGT78D1), a sucrose synthase, and a UDP-rhamnose synthase has been used to efficiently synthesize rhamnosylated flavonoids. mdpi.com Optimizing this regeneration system, for instance by improving the availability of cofactors like NADPH, has led to significantly higher yields of the final product. researchgate.net
Elicitation in Plant Cell Culture for Increased Secondary Metabolite Production (e.g., sucrose elicitor in Chrysanthemum morifolium callus culture)
An alternative to microbial production is the use of plant cell cultures, where the synthesis of secondary metabolites can be enhanced through elicitation. nih.govnih.gov Elicitors are substances that, when added in small amounts to a cell culture, trigger a defense response in the plant cells, often leading to increased production of specific compounds. thepharmajournal.com
In the case of Chrysanthemum morifolium, which naturally produces this compound, sucrose has been effectively used as an elicitor in callus cultures. nih.govnih.govsemanticscholar.org Research has shown that the concentration of sucrose in the culture medium significantly impacts the yield of quercitrin (B1678633). nih.govnih.govresearchgate.net A study demonstrated that applying 45 g/L of sucrose to the culture medium and harvesting the callus on the 30th day resulted in the highest content of this compound, reaching 0.437 mg/g dry weight. nih.govnih.govsemanticscholar.org This represented a 63.67% increase compared to the control group without additional sucrose. nih.govnih.govsemanticscholar.org The application of sucrose as an elicitor activates various enzymes involved in the flavonoid biosynthesis pathway, thereby boosting the production of the desired secondary metabolite. nih.gov
| Elicitation Study | Plant | Elicitor | Optimal Concentration | Harvest Time | Result | Reference |
| Quercitrin Enhancement | Chrysanthemum morifolium callus culture | Sucrose | 45 g/L | 30 days | 0.437 mg/g DW (63.67% increase) | nih.govnih.gov |
Extraction Techniques from Plant Biomass
The initial step in isolating this compound involves its extraction from the plant material. Several techniques are utilized, often in combination, to achieve optimal yield and purity.
Solvent Extraction
Solvent extraction is a fundamental and widely used technique for isolating this compound from plant materials. The choice of solvent is critical and is based on the polarity of the target compound. Commonly used solvents include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), n-butanol, and diethyl ether. ijpbs.netresearchgate.net
For instance, in a study on Allamanda cathartica flowers, a 90% methanol solution was used for the initial extraction. ijpbs.netresearchgate.net The concentrated alcoholic extract was then subjected to further fractionation using solvents of varying polarities. ijpbs.netresearchgate.net Similarly, research on Acer truncatum Bunge leaves utilized an ethyl acetate extract for the subsequent isolation of this compound. nih.gov The selection of these solvents is dictated by their ability to effectively dissolve the flavonoid glycoside while minimizing the co-extraction of undesirable compounds.
The process often involves maceration, where the plant material is soaked in the solvent for a specified period. For example, powdered leaves of Etlingera elatior were extracted with 70% ethanol for 24 hours. japsonline.com This allows the solvent to penetrate the plant cells and dissolve the target compound.
Reflux Extraction
Reflux extraction is another common method that employs solvents at their boiling point to enhance extraction efficiency. This technique is particularly useful for extracting compounds that are less soluble at room temperature. encyclopedia.pub In the study of Allamanda cathartica flowers, the plant material was extracted with 90% methanol under reflux. ijpbs.netresearchgate.net This continuous heating and condensation cycle ensures that the solvent remains in contact with the plant material at an elevated temperature, thereby increasing the extraction yield. However, a key consideration for reflux extraction is the thermal stability of the target compound, as prolonged exposure to high temperatures can lead to degradation. encyclopedia.pub
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique that utilizes ultrasonic waves to disrupt plant cell walls, thereby facilitating the release of intracellular compounds into the solvent. researchgate.netmdpi.com This method offers several advantages, including reduced extraction time and lower solvent consumption compared to conventional methods. mdpi.com
In the isolation of this compound from Cupressus sempervirens leaves, ultrasound-assisted extraction with a probe was employed. uobaghdad.edu.iq The parameters for this extraction were optimized to include a 20-minute sonication time, a solid-to-solvent ratio of 1:8 mg/ml, a temperature of 25°C, and a frequency of 20 kHz. uobaghdad.edu.iq Research on 'Idared' apple peels also demonstrated the effectiveness of UAE, with studies showing that 80% to 100% methanol combined with a 15-minute ultrasonication period provided an efficient extraction of flavonols, including this compound. nih.gov The interaction between methanol concentration and sonication time was found to be a significant factor in the recovery of this compound. nih.gov
Percolation
Percolation is a continuous extraction process where a solvent is allowed to flow through a packed bed of powdered plant material. encyclopedia.pubnih.gov This method is often favored for its efficiency in extracting large quantities of material. encyclopedia.pub In a study on Moringa peregrina, the powdered aerial parts of the plant were extracted by percolation with 95% ethanol. nih.gov This technique is also used in combination with others to maximize the yield of this compound. encyclopedia.pub
Liquid-Liquid Fractionation
Following the initial extraction, the crude extract, which contains a mixture of compounds, is often subjected to liquid-liquid fractionation to separate components based on their differential solubility in two immiscible liquid phases. This technique is crucial for purifying this compound from other co-extracted substances.
A common approach involves partitioning the aqueous concentrate of the initial extract with a series of organic solvents of increasing polarity. For example, in the study of Allamanda cathartica, the aqueous concentrate was successively fractionated with benzene, peroxide-free diethyl ether, and ethyl acetate. ijpbs.netresearchgate.net this compound was ultimately isolated from the ethyl acetate fraction. ijpbs.netresearchgate.net Similarly, the isolation of this compound from Cupressus sempervirens involved fractionation of the methanolic extract with chloroform, ethyl acetate, and n-butanol. uobaghdad.edu.iq The n-butanol fraction was then used for further purification. researchgate.netuobaghdad.edu.iq This systematic partitioning allows for the enrichment of the target compound in a specific solvent phase.
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a purification technique that separates compounds from a mixture based on their physical and chemical properties as they pass through a solid adsorbent. nih.gov This method is often used as a cleanup step to remove interfering substances from the extract before further analysis or purification. bibliotekanauki.pl
In the context of flavonoid isolation, SPE can be employed to concentrate and purify the target compounds. nih.gov For instance, an on-line method coupling pressurized liquid extraction with solid-phase extraction has been developed for the separation of phenolic compounds, including this compound, from apple pomace. nih.gov Different adsorbents can be used in SPE, and the choice depends on the specific characteristics of the compounds to be separated. nih.gov This technique offers a high degree of selectivity and can be automated for high-throughput applications.
Research Findings on Isolation Methodologies
The following table summarizes findings from various research studies on the isolation of this compound, highlighting the plant source and the extraction and purification techniques employed.
| Plant Source | Extraction Method(s) | Purification Method(s) | Key Findings |
| Acer truncatum Bunge (leaves) | Solvent Extraction (Ethyl Acetate) | High-Speed Counter-Current Chromatography (HSCCC) | Successfully isolated 41.9 mg of this compound with over 96% purity from 366 mg of crude extract. nih.gov |
| Allamanda cathartica Linn. (flowers) | Reflux Extraction (90% Methanol) | Liquid-Liquid Fractionation (Benzene, Diethyl Ether, Ethyl Acetate) | This compound was isolated from the ethyl acetate fraction. ijpbs.netresearchgate.net |
| 'Idared' Apple Peels | Ultrasound-Assisted Extraction (Methanol) | Not specified in abstract | 80%-100% methanol with 15 minutes of ultrasonication was found to be most effective for extraction. nih.gov |
| Cupressus sempervirens L. (leaves) | Ultrasound-Assisted Extraction (85% Methanol) | Liquid-Liquid Fractionation (n-Butanol), Preparative HPLC | Isolated this compound from the n-butanol fraction. researchgate.netuobaghdad.edu.iq |
| Moringa peregrina (Forssk.) Fiori (aerial parts) | Percolation (95% Ethanol) | Liquid-Liquid Fractionation, Column Chromatography | Isolated this compound among other compounds. nih.gov |
| Apple Pomace | Pressurized Liquid Extraction | Solid-Phase Extraction (SPE) | Developed an on-line method for the separation of phenolic compounds, including this compound. nih.gov |
Chromatographic Separation and Purification Approaches
A range of chromatographic methods are utilized to isolate and purify this compound, each offering distinct advantages in terms of resolution, scale, and speed.
Column Chromatography
Column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts to enrich this compound. This method separates compounds based on their differential adsorption to a stationary phase.
In a typical application, a crude extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. ijaar.org A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. In the isolation of this compound from Chrozophora senegalensis, researchers employed a gradient elution technique on a silica gel column (60-120 mesh). The process began with chloroform, and the polarity was incrementally increased by adding methanol. ijaar.org This gradual change in solvent polarity allows for the sequential elution of compounds with varying polarities.
Further purification of fractions containing this compound is often achieved using Sephadex LH-20, a size-exclusion chromatography medium. ijaar.org For instance, fractions obtained from the initial silica gel column can be further purified on a Sephadex LH-20 column using methanol as the eluent. ijaar.org This step separates molecules based on their size, providing an additional layer of purification. The combination of these column chromatography steps is effective in isolating this compound from complex mixtures. ijaar.orgnih.gov
Table 1: Column Chromatography Parameters for this compound Isolation
| Parameter | Description | Source |
| Stationary Phase | Silica gel (60-120 mesh), Sephadex LH-20 | ijaar.org |
| Mobile Phase (Silica Gel) | Gradient of Chloroform and Methanol | ijaar.org |
| Mobile Phase (Sephadex LH-20) | Methanol | ijaar.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound, offering high resolution and sensitivity. auctoresonline.org Reversed-phase HPLC is the most common mode used for this purpose.
In a study analyzing Hypericum japonicum extract, this compound (quercitrin) was separated on a Luna C18 column (250 x 4.6 mm, 5 µm). nih.gov The mobile phase consisted of an isocratic mixture of acetonitrile (B52724) and 0.5% aqueous acetic acid (17:83, v/v) at a flow rate of 1 mL/min. nih.gov Detection was carried out at 350 nm. nih.gov Similarly, for the analysis of Cupressus sempervirens leaves, a Phenomenex Gemini C18 column (250 mm x 4.6 mm, 5 µm) was used with a gradient mobile phase of 0.1% formic acid in water and methanol. uobaghdad.edu.iq
The purity of isolated compounds is often confirmed by analytical HPLC, where a single, sharp peak at a specific retention time indicates a pure compound. uobaghdad.edu.iqtandfonline.com For instance, the purity of this compound isolated from Smilax china L. was determined to be 98.5% by HPLC analysis. tandfonline.com
Table 2: HPLC Conditions for this compound Analysis
| Parameter | Hypericum japonicum Study | Cupressus sempervirens Study | Source |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) | Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) | nih.govuobaghdad.edu.iq |
| Mobile Phase | Acetonitrile-0.5% aqueous acetic acid (17:83, v/v) | Gradient of 0.1% formic acid in water and methanol | nih.govuobaghdad.edu.iq |
| Flow Rate | 1 mL/min | 1 mL/min | nih.govuobaghdad.edu.iq |
| Detection | 350 nm | 280 nm - 310 nm | nih.govuobaghdad.edu.iq |
Preparative HPLC
For isolating larger quantities of pure this compound for further studies, preparative HPLC is employed. This technique is a scaled-up version of analytical HPLC, using larger columns and higher flow rates.
In one study, preparative HPLC was used to isolate this compound from an enriched fraction. The process utilized a gradient system of 15–25% acetonitrile over 45 minutes. mdpi.com Another example is the isolation of this compound from Lindera obtusiloba Blume, where preparative HPLC was used with a mobile phase of 23% acetonitrile in water. google.com Semi-preparative HPLC has also been successfully used. For instance, this compound was isolated from the n-butanol fraction of Cupressus sempervirens leaves using a semi-preparative HPLC system. uobaghdad.edu.iq Similarly, fractions from reverse phase column chromatography of Hippophae rhamnoides L. fruits were further purified by semi-preparative HPLC to yield pure Quercetin 3-glucoside-7-rhamnoside. biomedres.us
Table 3: Preparative HPLC Examples for this compound Purification
| Source Organism | Column Type | Mobile Phase | Reference |
| Generic | Not specified | 15–25% acetonitrile (gradient) | mdpi.com |
| Lindera obtusiloba Blume | Not specified | 23% acetonitrile in water | google.com |
| Cupressus sempervirens | C18-reverse phase | Gradient of 0.1% formic acid in water and methanol | uobaghdad.edu.iq |
| Hippophae rhamnoides L. | YMC J'sphere ODS H-80 | Methanol/Water (45:55) | biomedres.us |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, utilizing columns with smaller particle sizes (typically under 2 µm).
A sensitive and accurate UPLC-MS/MS method was developed for the determination of a related compound, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, in rat plasma. nih.gov This method employed an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient elution of acetonitrile and 0.10% formic acid. nih.gov In another study on Pometia pinnata leaves, UPLC-ESI-TOFMS analysis was used to identify this compound, which showed a retention time of 34.13 minutes. japsonline.com This highlights the utility of UPLC for the rapid and precise analysis of this compound in complex mixtures.
Table 4: UPLC Conditions for Flavonoid Glycoside Analysis
| Parameter | Rat Plasma Study | Pometia pinnata Study | Source |
| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Not specified | nih.govjapsonline.com |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid | Not specified | nih.govjapsonline.com |
| Flow Rate | 0.4 mL/min | Not specified | nih.gov |
| Retention Time | 3.23 min | 34.13 min | nih.govjapsonline.com |
Paper Chromatography (PC)
Paper chromatography is one of the older chromatographic techniques used for the separation and identification of flavonoids. auctoresonline.org Although largely superseded by more advanced methods like HPLC, it can still be a useful preliminary tool.
The separation on paper is based on the partitioning of the compound between a stationary phase (paper, usually cellulose) and a mobile phase. The identification is often based on the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a study on Allamanda cathartica, the structure of the isolated this compound was identified in part by paper chromatography. ijpbs.net The choice of solvent system is critical for achieving good separation of flavonoid glycosides from their aglycones. auctoresonline.org
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of column chromatography fractions and for assessing the purity of isolated compounds. uobaghdad.edu.iqishs.org
For purity assessment, the isolated compound is spotted on a TLC plate (e.g., silica gel 60 F254) alongside a standard of this compound. uobaghdad.edu.iqlgcstandards.com The plate is then developed in a suitable mobile phase. A single spot for the isolated compound that corresponds to the Rf value of the standard indicates a high degree of purity. uobaghdad.edu.iqresearchgate.net In the analysis of an isolate from Cupressus sempervirens, a mobile phase of ethyl acetate/water/glacial acetic acid (10:10:40 v/v/v) was used, and the spots were visualized under UV light at 254 nm. uobaghdad.edu.iq The isolated this compound showed a single spot with an Rf value of 0.52, matching the standard. uobaghdad.edu.iqresearchgate.net
Table 5: TLC Systems for Purity Assessment of this compound
| Stationary Phase | Mobile Phase | Visualization | Rf Value | Source |
| Silica gel 60 F254 | Ethyl acetate/Water/Glacial acetic acid (10:10:40 v/v/v) | UV light (254 nm) | 0.52 | uobaghdad.edu.iq |
| Silica gel | Dichloromethane:Methanol (8:2) | UV and AMCS | 0.40 | lgcstandards.com |
Natural Occurrence
Quercetin (B1663063) 3-O-rhamnoside is widely distributed throughout the plant kingdom, found in various fruits, vegetables, and medicinal plants.
| Plant Source | Part of Plant | Concentration Range (mg/kg) | Source |
|---|---|---|---|
| Mango (Mangifera indica) | Fruit | 0–11.6 | nih.gov |
| Pepper (Capsicum annuum) | Fruit | 11.3–99.3 | nih.gov |
| Cranberry (Vaccinium macrocarpon) | Fruit | 5.5 | nih.gov |
| Lingonberry (Vaccinium vitis-idaea) | Fruit | 10.9 | nih.gov |
| Tartary buckwheat (Fagopyrum tataricum) | - | Present | wikipedia.org |
| Spinach (Spinacia oleracea) | - | Present | pan.olsztyn.pl |
| Olive Oil (Olea europaea) | - | Present | pan.olsztyn.pl |
| Oak (Quercus alba, Quercus robur) | Bark | Present | wikipedia.org |
| Torch Ginger (Etlingera elatior) | Leaves | Present | japsonline.com |
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the initial characterization of Quercetin (B1663063) 3-O-rhamnoside, offering insights into its electronic transitions, functional groups, and the specific arrangement of protons and carbons within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Quercetin 3-O-rhamnoside, typically conducted in methanol (B129727), reveals characteristic absorption bands that are indicative of a flavonol structure glycosylated at the 3-hydroxyl position. japsonline.com The spectrum typically shows two major absorption maxima. One band appears in the range of 250-256 nm, and a second, longer-wavelength band is observed around 350-360 nm. japsonline.comuobaghdad.edu.iq These absorptions are attributed to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid skeleton, respectively. For instance, studies have reported UV λmax values at 210, 250, and 350 nm, which helps confirm the binding of a sugar molecule to the quercetin aglycone. uobaghdad.edu.iqresearchgate.net
| Solvent | Band I (nm) | Band II (nm) | Reference |
|---|---|---|---|
| Methanol | 350 | 256 | japsonline.com |
| Methanol | 350 | 250 | uobaghdad.edu.iq |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum, typically recorded using a KBr disk method, displays several characteristic absorption bands. uobaghdad.edu.iq A broad band in the region of 3414-3340 cm⁻¹ corresponds to the O-H stretching vibrations of phenolic and alcoholic hydroxyl groups, indicating the presence of intramolecular hydrogen bonding. uobaghdad.edu.iqresearchgate.net The stretching vibration of the conjugated carbonyl group (C=O) of the γ-pyrone ring is observed as a strong band around 1651-1652 cm⁻¹. uobaghdad.edu.iqjapsonline.com Aromatic C=C stretching vibrations are typically seen in the 1500–1454 cm⁻¹ range. uobaghdad.edu.iq Furthermore, prominent peaks around 1288 cm⁻¹ and 1056 cm⁻¹ are assigned to the stretching vibrations of the conjugated ether linkage. uobaghdad.edu.iq
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3414 - 3340 | O-H stretching (phenolic and alcoholic) | uobaghdad.edu.iq |
| 3198 | O-H stretching | japsonline.com |
| 1651 - 1652 | C=O stretching (conjugated carbonyl) | uobaghdad.edu.iqjapsonline.com |
| 1500 - 1454 | C=C stretching (aromatic ring) | uobaghdad.edu.iq |
| 1288, 1056 | C-O-C stretching (ether linkage) | uobaghdad.edu.iq |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
¹H-NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons of the quercetin aglycone and the protons of the rhamnose sugar moiety. For the aglycone, characteristic signals appear for the protons on the A and B rings. For example, protons H-6 and H-8 on the A-ring typically appear as doublets around δ 6.20 and 6.36 ppm, respectively. japsonline.com The protons of the B-ring (H-2', H-5', H-6') show signals at approximately δ 7.33, 6.91, and 7.30 ppm. japsonline.com The anomeric proton of the rhamnose unit (H-1") is a key signal, often appearing as a doublet around δ 5.30 ppm. japsonline.com The methyl group of the rhamnose (Me-6") gives a characteristic doublet at a high field, around δ 0.90 ppm. japsonline.com
¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by showing signals for all 21 carbon atoms in the molecule. The carbonyl carbon (C-4) of the γ-pyrone ring is typically observed downfield around δ 178.3 ppm. japsonline.com The carbons of the rhamnose moiety are also clearly identifiable, with the anomeric carbon (C-1") appearing around δ 102.2 ppm and the methyl carbon (Me-6") at approximately δ 16.3 ppm. japsonline.com The remaining signals correspond to the other carbons of the quercetin and rhamnose structures. japsonline.com
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) | Reference |
|---|---|---|---|
| 2 | 157.2 | - | japsonline.com |
| 3 | 134.9 | - | japsonline.com |
| 4 | 178.3 | - | japsonline.com |
| 5 | 161.9 | - | japsonline.com |
| 6 | 98.4 | 6.20 (1H, d, J = 1.8) | japsonline.com |
| 7 | 164.6 | - | japsonline.com |
| 8 | 93.4 | 6.36 (1H, d, J = 1.8) | japsonline.com |
| 9 | 158.0 | - | japsonline.com |
| 10 | 104.6 | - | japsonline.com |
| 1' | 121.6 | - | japsonline.com |
| 2' | 115.0 | 7.33 (1H, d, J = 1.9) | japsonline.com |
| 3' | 145.1 | - | japsonline.com |
| 4' | 148.5 | - | japsonline.com |
| 5' | 115.6 | 6.91 (1H, d, J = 8.2) | japsonline.com |
| 6' | 121.5 | 7.30 (1H, dd, J = 8.2, 2.3) | japsonline.com |
| 1" | 102.2 | 5.30 (1H, d, J = 1.4) | japsonline.com |
| 2" | 70.8 | 4.20 (1H, dd, J = 3.2, 1.4) | japsonline.com |
| 3" | 70.7 | 3.70 (1H, dd, J = 9.1, 3.7) | japsonline.com |
| 4" | 71.9 | 3.30 (1H, dd, J = 5.9, 9.6) | japsonline.com |
| 5" | 70.6 | 3.40 (1H, dd, J = 5.9, 9.6) | japsonline.com |
| 6" (Me) | 16.3 | 0.90 (3H, d, J = 6.0) | japsonline.com |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and the nature of the glycosidic linkage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of this compound in complex mixtures, such as plant extracts. uobaghdad.edu.iqresearchgate.net In LC-MS/MS analysis, a precursor ion corresponding to the molecular weight of the compound is selected and fragmented to produce a characteristic pattern of product ions. For this compound, a common fragmentation involves the loss of the rhamnosyl moiety (146 Da), resulting in a prominent fragment ion corresponding to the quercetin aglycone at m/z 301. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net For instance, LC-MS/MS analysis can reveal a molecular ion at m/z 448 and a base peak at m/z 301. uobaghdad.edu.iqresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly used for the analysis of flavonoids and their glycosides. uobaghdad.edu.iqnih.gov In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 447. researchgate.net In positive ion mode, a protonated molecule [M+H]⁺ at m/z 449 or a sodium adduct [M+Na]⁺ at m/z 471 may be observed. japsonline.com Tandem mass spectrometry (MS/MS) experiments on these precursor ions provide diagnostic fragment ions. A key fragmentation is the loss of the rhamnose sugar, which results in an aglycone fragment. nih.gov For example, high-resolution ESI-TOF-MS has established the molecular formula of this compound as C₂₁H₂₀O₁₁ based on the accurate mass of the [M+Na]⁺ adduct. japsonline.com
| Ionization Mode | Precursor Ion (m/z) | Adduct/Loss | Major Fragment Ion (m/z) | Fragment Assignment | Reference |
|---|---|---|---|---|---|
| Positive ESI | 448 | [M+H]⁺ | 301 | [M+H-rhamnose]⁺ (Quercetin aglycone) | uobaghdad.edu.iq |
| Negative ESI | 447.0900 | [M-H]⁻ | 301 | [M-H-rhamnose]⁻ (Quercetin aglycone) | researchgate.net |
| Positive ESI (HRESITOFMS) | 471.0886 | [M+Na]⁺ | - | - | japsonline.com |
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (UPLC-ESI-TOFMS)
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC-ESI-TOFMS) is a powerful analytical technique for the structural elucidation and characterization of "this compound". This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of TOF-MS, enabling precise identification of the compound in complex matrices.
In a typical analysis, the sample is first subjected to chromatographic separation on a reverse-phase column. The elution of "this compound" is achieved using a gradient mobile phase, often a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com For instance, one method utilized a mobile phase consisting of water with 0.05% formic acid (solvent A) and methanol (solvent B). nih.gov
Following chromatographic separation, the analyte enters the ESI source, where it is ionized. For flavonoids like "this compound", negative ion mode is commonly employed due to the presence of acidic phenolic hydroxyl groups, which are readily deprotonated. ucdavis.edu The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve efficient ionization and ion transfer. sbq.org.br
The ionized molecules then travel to the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance. This allows for the determination of the accurate mass of the molecular ion. For "this compound" (chemical formula C21H20O11), the expected deprotonated molecule [M-H]⁻ would have a specific m/z value. High-resolution TOF-MS can measure this with high accuracy, often with an error of less than 5 ppm, which is crucial for confirming the elemental composition. ucdavis.edu
Furthermore, tandem mass spectrometry (MS/MS) capabilities of Q-TOF instruments are used to induce fragmentation of the precursor ion, providing structural information. In the case of "this compound", the primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the rhamnose moiety (a deoxyhexose, with a neutral loss of 146 u). This produces a characteristic fragment ion corresponding to the quercetin aglycone. acs.org
The table below summarizes typical findings from the UPLC-ESI-TOFMS analysis of "this compound".
| Parameter | Finding | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ucdavis.edu |
| Precursor Ion [M-H]⁻ (m/z) | 447.0933 | |
| Key Fragment Ion (m/z) | 301.0354 (Quercetin aglycone) | ucdavis.edu |
| Neutral Loss (u) | 146.0579 (Rhamnose moiety) | acs.org |
| Retention Time (min) | 34.13 | nih.gov |
Note: The exact m/z values and retention times can vary slightly depending on the specific chromatographic and mass spectrometric conditions.
UPLC-MS/MS for Compound Qualification
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique widely used for the quantification and qualification of "this compound" in various samples. nih.gov This method typically utilizes a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.govuobaghdad.edu.iq
The analysis begins with the chromatographic separation of "this compound" using a UPLC system, often with a C18 column and a gradient elution of acidified water and acetonitrile. nih.govnih.govuobaghdad.edu.iq The addition of an acid like formic acid to the mobile phase aids in achieving better peak shape and enhances ionization efficiency. nih.gov
After elution from the column, the compound is ionized using an ESI source, typically in negative mode. nih.govuobaghdad.edu.iq In the first quadrupole (Q1), the deprotonated molecule of "this compound", [M-H]⁻ with an m/z of 447, is selected as the precursor ion. nih.gov This precursor ion is then directed into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by collision with an inert gas, such as argon. The collision energy is a critical parameter that is optimized to produce specific product ions. nih.gov For "this compound", a common fragmentation pathway is the loss of the rhamnoside moiety, resulting in the formation of the quercetin aglycone fragment with an m/z of 300 or 301. nih.gov
The third quadrupole (Q3) is then set to only allow this specific product ion to pass through to the detector. The monitoring of this specific transition (e.g., m/z 447 → 300) provides a high degree of certainty in the identification and quantification of "this compound", even in complex biological matrices. nih.gov
The table below presents typical parameters used for the qualification of "this compound" using UPLC-MS/MS.
| Parameter | Value | Reference |
| Compound Name | This compound (Quercitrin) | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govuobaghdad.edu.iq |
| Precursor Ion (Q1) [M-H]⁻ (m/z) | 447 | nih.gov |
| Product Ion (Q3) (m/z) | 300 | nih.gov |
| Collision Energy (eV) | -28 | |
| Declustering Potential (V) | -56 |
Note: The specific values for collision energy and declustering potential can vary between different instruments and optimized methods.
Molecular and Cellular Mechanistic Investigations of Biological Activities
Antioxidant Activity Research
The antioxidant capacity of Quercetin (B1663063) 3-O-rhamnoside is a key aspect of its biological profile, attributed to its specific chemical structure. researchgate.net This activity is manifested through several mechanisms, including the scavenging of reactive oxygen species, inhibition of lipid peroxidation, and modulation of cellular antioxidant defense systems.
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Quercetin 3-O-rhamnoside has demonstrated the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. nih.govmdpi.com Studies have shown that it can inhibit the production of ROS induced by various stressors. For instance, in human umbilical vein endothelial cells (HUVECs) subjected to hydrogen peroxide-induced oxidative stress, treatment with this compound led to a reduction in ROS levels. nih.gov Similarly, it has been shown to inhibit ROS production in LPS-induced RAW264.7 macrophage cells. researchgate.net This direct scavenging activity helps to protect cells from oxidative damage. nih.gov The antioxidant mechanism is partly attributed to its ability to donate hydrogen atoms and chelate metal ions. nih.gov
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage. This compound has been found to be a potent inhibitor of this process. jyi.orgnih.gov Research has demonstrated its ability to inhibit lipid peroxidation in various in vitro models. psu.eduresearchgate.net For example, in a study using the linoleic acid system, quercetin glycosides, including this compound, showed marked and dose-dependent inhibitory effects on lipid peroxidation. psu.edu This protective effect is crucial in preventing cellular damage associated with oxidative stress.
Impact on Cellular Oxidative Stress Response Pathways (e.g., Nrf2)
This compound can also exert its antioxidant effects by modulating cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Studies have revealed that this compound can promote the nuclear translocation of Nrf2. nih.govmdpi.com This activation of the Nrf2 pathway leads to an increased expression of downstream antioxidant enzymes, thereby enhancing the cell's capacity to counteract oxidative stress. nih.gov For instance, in HUVECs, this compound was found to decrease oxidative stress by promoting the nuclear transfer of Nrf2 and heme oxygenase-1. nih.gov This modulation of the Nrf2 pathway represents an indirect but powerful mechanism of antioxidant defense.
Quantitative Assays for Antioxidant Capacity (e.g., FRAP, ABTS)
The antioxidant potential of this compound has been quantified using various standard assays. These assays provide a measure of the compound's ability to reduce oxidants or scavenge free radicals.
The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). cdu.edu.aunih.gov The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay assesses the capacity to scavenge the ABTS radical cation. cdu.edu.aunih.gov Studies have consistently shown that this compound exhibits significant activity in both FRAP and ABTS assays, confirming its potent antioxidant properties. researcher.liferesearchgate.net
| Antioxidant Capacity Assay | Activity of this compound | Reference |
| FRAP | Showed high activity in reducing ferric ions. | researcher.liferesearchgate.net |
| ABTS | Demonstrated strong radical scavenging activity. | researcher.liferesearchgate.net |
Anti-inflammatory Activity Research
In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. nih.gov This activity is primarily mediated through the modulation of key inflammatory signaling pathways and the production of inflammatory mediators.
Modulation of Inflammatory Cytokine Production (e.g., IL-6, TNF-α, IL-1β)
This compound has been shown to effectively suppress the production of pro-inflammatory cytokines, which are key signaling molecules that drive the inflammatory response. Research has demonstrated its ability to inhibit the expression and release of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.gov
For example, in various cellular models, this compound has been observed to reduce the levels of these cytokines. semanticscholar.org It has been shown to inhibit the production of TNF-α and IL-6 in RAW264.7 macrophage cells. semanticscholar.org This modulation of cytokine production is a critical mechanism underlying its anti-inflammatory effects.
| Inflammatory Cytokine | Effect of this compound | Reference |
| IL-6 | Inhibition of production. | semanticscholar.org |
| TNF-α | Inhibition of production. | semanticscholar.org |
| IL-1β | Inhibition of production. | nih.gov |
Inhibition of Pro-inflammatory Factors (e.g., PGE2, iNOS, COX-2)
This compound, also known as quercitrin (B1678633), has demonstrated notable anti-inflammatory properties through the inhibition of key pro-inflammatory mediators. In vivo studies have shown that it can inhibit the production of prostaglandin (B15479496) E2 (PGE2). nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a related compound, α-rhamnetin-3-α-rhamnoside, was found to reduce the production of PGE2, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.com Similarly, other flavonoid glycosides have been shown to inhibit iNOS and COX-2 expression. acs.org In fact, various natural compounds, including flavonoids like quercetin, are considered natural inhibitors of COX-2. spandidos-publications.com Pre-treatment with quercetin has been shown to inhibit the production of nitric oxide (NO) and PGE2, as well as the expression of iNOS and COX-2 in a dose-dependent manner in LPS-stimulated macrophages. fortunejournals.com This inhibitory action on pro-inflammatory enzymes is a key mechanism behind the anti-inflammatory effects observed with these compounds. fortunejournals.com
Impact on Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK, JNK, Protein Kinase C)
This compound and its aglycone, quercetin, exert their biological effects by modulating various cellular signaling pathways. Research has indicated that quercetin can influence the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. sci-hub.senih.gov For instance, treatment with quercetin has been shown to prevent the activation of the PI3K/Akt pathway, which is associated with increased cell proliferation and decreased apoptosis. nih.gov
Furthermore, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also key targets. sci-hub.senih.gov Studies have shown that quercetin can activate the phosphorylation of JNK and p38. sci-hub.se In some cancer cell models, quercetin has been observed to block TPA-induced phosphorylation of ERK and JNK. oup.com The neuroprotective effects of quercetin are also attributed to its ability to regulate signaling cascades involving JNK and protein kinase C (PKC). sci-hub.se In breast carcinoma cells, quercetin was found to suppress TPA-induced activation of PKCδ. oup.com The modulation of these pathways is central to the anti-inflammatory and anticancer activities of quercetin and its derivatives. nih.govmdpi.com
FOXP3 Modulation and T Regulatory Cell Involvement (e.g., CD4+CD25+ T reg cells) in Preclinical Models
This compound has been investigated for its immunomodulatory effects, particularly its influence on T regulatory cells (Tregs). In a preclinical model of lupus, treatment with this compound led to a significant increase in the relative percentage of CD4+CD25+ Treg cells and Forkhead box P3 (FOXP3)+ Treg cells. jyoungpharm.org This increase in Treg populations is significant as these cells play a crucial role in controlling autoimmune responses. jyoungpharm.orgresearchgate.net
The transcription factor FOXP3 is a key marker for Treg cells, and its expression is essential for their suppressive function. researchgate.netmdpi.com By enhancing the expression of FOXP3, compounds like kaempferol, a flavonoid related to quercetin, can improve the repressive activities of regulatory T-cells. mdpi.com The ability of this compound to modulate FOXP3 and increase the number of Treg cells suggests a mechanism by which it can suppress autoimmune manifestations in preclinical models. jyoungpharm.org This highlights its potential to influence T-cell dependent pathways in autoimmune diseases.
Effects on Histopathological Markers of Inflammation (e.g., reduction in synovial hyperplasia, inflammatory cell infiltration in arthritis models)
In preclinical models of arthritis, this compound has demonstrated positive effects on histopathological markers of inflammation. Treatment with this compound has been associated with a significant reduction in synovial hyperplasia, which is the abnormal growth of the synovial membrane in the joints. nih.gov
Anticancer and Antiproliferative Activity Research (In Vitro Models)
Inhibition of Cell Proliferation (e.g., HeLa cervical cancer cells, non-small cell lung cancer cells)
This compound has been shown to inhibit the growth of cancer cells in vitro. Studies have demonstrated its cytotoxic effects on HeLa cervical cancer cells, where it inhibited cell proliferation in a dose-dependent manner. researchgate.netjapsonline.comresearchgate.net The IC50 value, which represents the concentration required to inhibit 50% of cell growth, for this compound against HeLa cells was determined to be 46.67 µg/ml. researchgate.netjapsonline.com
In addition to cervical cancer cells, the broader family of flavonoids, including quercetin, has been investigated for its antiproliferative effects against other cancer types. For instance, quercetin has been reported to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells. nih.gov The inhibitory effect on cell proliferation is a cornerstone of the anticancer potential of these compounds. ipb.pt
Induction of Apoptosis (e.g., Caspase-3 activation, mitochondrial pathway involvement, loss of mitochondrial membrane potential)
A key mechanism underlying the anticancer activity of this compound and related flavonoids is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis in cancer cells through the activation of a cascade of enzymes called caspases. Specifically, the activation of caspase-3 is a critical step in this process. nih.govsemanticscholar.org
The induction of apoptosis often involves the mitochondrial pathway. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), which is an early event in the apoptotic process. semanticscholar.orgtandfonline.com This disruption of the mitochondria leads to the release of pro-apoptotic factors. Evidence suggests that quercetin and its derivatives can induce apoptosis through this mitochondrial-mediated pathway, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. tandfonline.comnih.gov This cascade ultimately results in the dismantling of the cancer cell.
Cell Cycle Arrest Mechanisms
This compound, also known as quercitrin, has been shown to influence cell cycle progression, a key mechanism in its potential anticancer effects. Studies have demonstrated that its aglycone, quercetin, can induce cell cycle arrest at various phases, including G0/G1 and G2/M. nih.govnih.gov For instance, in HT29 colorectal cancer cells, quercetin treatment resulted in a significant arrest of cells in the G2/M phase. nih.gov Similarly, in triple-negative breast cancer cells, quercetin caused cell cycle arrest at the S and G2/M phases. nih.gov
While much of the detailed mechanistic work has been conducted on quercetin, the activity of its glycoside, this compound, is of significant interest. The parent compound, quercetin, has been observed to modulate the expression of key cell cycle regulatory proteins. For example, it can up-regulate the expression of p53, a tumor suppressor protein that plays a crucial role in G1 arrest. nih.govimrpress.com Furthermore, quercetin has been shown to influence the expression of GADD45 and p21, proteins involved in DNA damage response and cell cycle inhibition. nih.gov The arrest in the G2/M phase by quercetin has been linked to its ability to modulate proteins such as cyclin B1. mdpi.com
Table 1: Effect of Quercetin on Cell Cycle Phases in Different Cancer Cell Lines
| Cell Line | Compound | Effect on Cell Cycle | Reference |
|---|---|---|---|
| HT29 Colorectal Cancer | Quercetin | G2/M phase arrest | nih.gov |
| Triple-Negative Breast Cancer | Quercetin | S and G2/M phase arrest | nih.gov |
| HeLa Cervical Cancer | Quercetin | G2/M phase arrest | researchgate.net |
| Oral Squamous Cell Carcinoma | Isorhamnetin (B1672294) (a quercetin derivative) | G2/M phase arrest | mdpi.com |
| Advanced Pancreatic Cancer | Isorhamnetin | S-phase blockade | mdpi.com |
| Bladder Cancer | Isorhamnetin | G0/G1 phase to S phase inhibition | mdpi.com |
Inhibition of Cell Migration
This compound has demonstrated the ability to inhibit cell migration, a critical process in cancer metastasis. In a study using HeLa cervical cancer cells, both quercetin and this compound significantly inhibited cell migration at a concentration of 10 µg/mL in 24 and 48-hour experiments. researchgate.netjapsonline.combibliomed.org This suggests a potential role for this compound in controlling the spread of cancer cells. japsonline.com The inhibition of cell migration is a key aspect of its potential as an anticancer agent. researchgate.netjapsonline.com
The parent compound, quercetin, has also been shown to suppress the invasion and migration of breast carcinoma cells. oup.com It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. researchgate.net
Modulation of Apoptosis-Related Proteins and Signaling
This compound and its aglycone, quercetin, have been found to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways and apoptosis-related proteins.
One of the key mechanisms is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Quercetin has been shown to increase the ratio of Bax to Bcl-2, thereby promoting apoptosis. imrpress.comresearchgate.net This shift in balance leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, a family of proteases that execute apoptosis. nih.govmdpi.com
The tumor suppressor protein p53 is another critical target. mdpi.com Quercetin can upregulate p53, which can then transcriptionally activate pro-apoptotic genes like Bax. imrpress.comresearchgate.net Furthermore, quercetin has been shown to influence the PI3K/Akt signaling pathway. mdpi.comsemanticscholar.org The PI3K/Akt pathway is a major survival pathway that is often overactive in cancer. Quercetin can inhibit this pathway, leading to decreased cell survival and increased apoptosis. mdpi.comsemanticscholar.org Studies have shown that quercetin treatment can lead to a decrease in the phosphorylation of Akt (p-Akt), the active form of the protein. mdpi.com
Pathways Involved in Cellular Processes
Research has shown that this compound (quercitrin) can influence several cellular pathways. In non-small cell lung cancer (NSCLC) cells, quercitrin was found to significantly affect genes involved in leukocyte transendothelial migration, cell adhesion, and the phosphatidylinositol signaling system. nih.govchemfaces.comsigmaaldrich.com These pathways are crucial for immune response, cell-cell interactions, and intracellular signaling, respectively. nih.govchemfaces.com The modulation of these pathways suggests that this compound's biological effects may be mediated through a broad range of cellular processes. nih.govresearchgate.net
Antiviral Activity Research
Elucidation of Mechanisms of Action against Viral Targets
This compound has demonstrated antiviral activity against various viruses, with research pointing to multiple mechanisms of action. One significant finding is its ability to inhibit viral replication in the early stages of infection. researchgate.net For instance, against the influenza A/WS/33 (H1N1) virus, this compound showed a strong inhibitory effect on viral replication by likely interacting with the viral particles indirectly. researchgate.net It has also been observed to block the penetration of viral particles into host cells. unica.it
The broader compound, quercetin, has been reported to have antiviral effects against a range of viruses including hepatitis C virus, influenza A virus, and dengue virus. mdpi.com Its mechanisms include inhibiting viral enzymes like neuraminidases and DNA/RNA polymerases, as well as modulating various viral proteins. mdpi.com For example, against the hepatitis C virus (HCV), quercetin has been shown to block viral translation. unica.itnih.gov
Table 2: Antiviral Mechanisms of Quercetin and its Derivatives
| Virus | Compound | Mechanism of Action | Reference |
|---|---|---|---|
| Influenza A/WS/33 (H1N1) | This compound | Inhibits replication in the initial phase of infection. | researchgate.net |
| Influenza A/WS/33 (H1N1) | This compound | Higher inhibitory effect on influenza virus mRNA synthesis. | researchgate.net |
| Hepatitis C Virus (HCV) | Quercetin | Blocks viral translation. | unica.itnih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Quercetin | Suppresses TLR-3 dependent inflammatory responses. | nih.gov |
| Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV) | Quercetin and Isoquercitrin (B50326) | Suppressed the expression of lytic immediate–early genes. | nih.gov |
Neuroprotective Activity Research (Preclinical Models)
Preclinical studies have indicated that this compound possesses neuroprotective properties. medchemexpress.com Its aglycone, quercetin, has been more extensively studied in this regard, demonstrating protective effects against neuronal damage induced by oxidative stress and neuroinflammation. nih.gov
The neuroprotective mechanisms of quercetin are multifaceted. It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.comnih.gov Quercetin also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in the brain. nih.gov
Furthermore, quercetin has been found to modulate key signaling pathways involved in neuronal survival, such as the Nrf2/ARE pathway, which regulates the expression of antioxidant genes. nih.gov It also influences pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. For example, in models of Alzheimer's disease, quercetin has been shown to inhibit the formation of amyloid-beta plaques and the hyperphosphorylation of tau protein. nih.gov In models of Parkinson's disease, it has shown to protect against dopamine (B1211576) neuron loss. mdpi.com These findings from preclinical models suggest a potential therapeutic role for quercetin and its derivatives, like this compound, in neurodegenerative conditions. nih.govmdpi.com
Inhibition of Acetylcholinesterase (AChE)
This compound, also known as quercitrin, has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govelsevierpure.com Research indicates that the addition of a rhamnose group to quercetin can influence its inhibitory activity. One study reported that quercitrin's inhibitory activity against AChE was significantly lower than that of its aglycone, quercetin. nih.gov This reduced potency is attributed to the increased steric hindrance from the rhamnoside moiety, which may impede its entry into the active site of the AChE enzyme. nih.gov
In contrast, a separate study on flavonoids isolated from Mesua ferrea L. flowers, including this compound, demonstrated AChE inhibitory activity with an IC50 value of 520.64 ± 5.94 µM. elsevierpure.com In silico docking studies from the same research suggested that this compound binds to both the catalytic anionic and peripheral anionic sites of AChE. elsevierpure.com This interaction is a key mechanism for its inhibitory effect. While quercetin itself has shown potent AChE inhibition, the glycosidic form, this compound, exhibits a more complex interaction profile that warrants further investigation. nih.govmdpi.com
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | IC50 Value (µM) | Source |
| This compound | 520.64 ± 5.94 | elsevierpure.com |
| Quercetin | 4.59 ± 0.27 | nih.gov |
| Quercitrin (this compound) | 94.5 | nih.gov |
Anti-Amyloid-β Aggregation Mechanisms
The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. nih.gov this compound has demonstrated the ability to interfere with this process. A study on flavonoids from Mesua ferrea L. flowers found that this compound inhibited Aβ aggregation with an IC50 value of 300.69 ± 1.18 µM. elsevierpure.com
In silico analysis revealed that this inhibition is achieved through interactions with key regions of the Aβ peptide, specifically the central hydrophobic core and the C-terminal hydrophobic region, including the important residue Ile41. elsevierpure.com By binding to these areas, this compound can disrupt the self-assembly of Aβ monomers into toxic oligomers and fibrils. elsevierpure.comnih.gov While research on the specific anti-Aβ aggregation mechanisms of this compound is still emerging, related flavonoid glycosides have shown similar capabilities, suggesting a class effect. nih.govsemanticscholar.org For instance, Kaempferol-3-O-rhamnoside, a structurally similar compound, has been shown to modulate Aβ oligomers into non-toxic, off-pathway aggregates. nih.gov
Protection against Oxidative Damage (e.g., H2O2-induced dysfunction in lung fibroblast cells)
This compound (quercitrin) has been shown to exert protective effects against oxidative stress-induced cellular damage. chemfaces.com Studies have demonstrated its ability to protect lung fibroblast cells from dysfunction induced by hydrogen peroxide (H2O2), a potent oxidizing agent. chemfaces.com The protective mechanism is largely attributed to its antioxidant properties. nih.gov
Research has shown that quercetin and its derivatives can significantly decrease cell viability loss, apoptosis, and the production of reactive oxygen species (ROS) induced by H2O2. nih.govnih.gov In human neuroblastoma (SH-SY5Y) cells, this compound was found to reduce cell death induced by H2O2, highlighting its neuroprotective potential against oxidative damage. elsevierpure.comresearchgate.net This cytoprotective effect is crucial in mitigating the cellular damage that contributes to various pathological conditions. researchgate.net
Other Biological Activity Research (In Vitro and Preclinical Models)
Anti-diabetic Activity and Related Mechanisms (e.g., alpha-glucosidase inhibition)
This compound has emerged as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.gov Numerous in vitro studies have shown that quercitrin exhibits significantly better alpha-glucosidase inhibitory activity than the commonly used anti-diabetic drug, acarbose. nih.gov
The mechanism of inhibition is described as a mixed-type, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Research on phenolic-rich fractions from Rhus chinensis Mill. fruits identified myricetin-3-O-rhamnoside and quercetin-3-O-rhamnoside as potent inhibitors of carbohydrate-digestive enzymes, with evidence of synergistic effects in alpha-glucosidase inhibition. researchgate.net Furthermore, a study on litchi pulp identified Quercetin 3-O-rutinoside-(1→2)-O-rhamnoside as a compound with considerable α-glucosidase inhibitory activity, underscoring the anti-diabetic potential of quercetin rhamnoside derivatives. chemfaces.commybiosource.com
Table 2: Alpha-Glucosidase Inhibitory Activity of Quercetin Rhamnoside Derivatives
| Compound | Source | Finding |
| Quercitrin (this compound) | Multiple studies | Potently inhibits α-glucosidase in a mixed manner, often better than acarbose. nih.gov |
| Myricetin-3-O-rhamnoside and Quercetin-3-O-rhamnoside | Rhus chinensis Mill. fruits | Displayed synergistic inhibitory effects toward α-glucosidase. researchgate.net |
| Quercetin 3-O-rutinoside-(1→2)-O-rhamnoside | Litchi pulp | Showed considerable α-glucosidase inhibitory activity. chemfaces.com |
Anti-snake Venom Activity (e.g., inhibition of protease, phospholipase-A2, hemolytic activity, hyaluronidase (B3051955), hemorrhage)
This compound isolated from the plant Euphorbia hirta has demonstrated significant anti-snake venom properties against the venom of Naja naja (Indian cobra). nih.gov In vitro experiments have shown its ability to completely inhibit several key enzymatic and toxic activities of the venom.
At a weight-to-weight ratio of 1:20 (venom to this compound), the compound completely inhibited protease, phospholipase-A2 (PLA2), and hemolytic activity, as well as venom-induced hemorrhage. nih.govresearchgate.net At the same concentration, it drastically reduced the edema ratio. nih.govresearchgate.net Furthermore, at a slightly higher ratio of 1:50, it achieved a 93% inhibition of hyaluronidase activity. nih.govresearchgate.net In vivo studies in mice also showed that this compound significantly prolonged the survival time of animals injected with snake venom. nih.govresearchgate.net These findings highlight its potential as a multifunctional agent in the development of complementary treatments for snakebites. nih.govmdpi.com
Table 3: In Vitro Anti-Snake Venom Activities of this compound
| Venom Activity | Inhibition Ratio (Venom:QR) | Inhibition Level | Source |
| Protease | 1:20 (w/w) | Complete | nih.govresearchgate.net |
| Phospholipase-A2 (PLA2) | 1:20 (w/w) | Complete | nih.govresearchgate.net |
| Hemolytic Activity | 1:20 (w/w) | Complete | nih.govresearchgate.net |
| Hemorrhage | 1:20 (w/w) | Complete | nih.gov |
| Hyaluronidase | 1:50 (w/w) | 93% | nih.govresearchgate.net |
Wound Healing Potential and Angiogenesis Modulation (e.g., FGF, VEGF gene expression in endothelial cells)
The potential of quercetin and its derivatives in promoting wound healing has been a subject of increasing research interest. scispace.comnih.gov Studies on this compound have shown promising results in accelerating the wound healing process.
Topical application of this compound has been found to increase wound closure, enhance re-epithelialization, and promote fibroblast proliferation and collagen deposition in rat skin models. qnl.qa Mechanistically, quercetin has been shown to upregulate the gene expression of crucial angiogenic factors such as Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) in human umbilical vein endothelial cells (HUVECs). nih.gov This upregulation promotes angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients to the healing tissue. nih.govresearchgate.net Additionally, this compound has been observed to decrease the infiltration of inflammatory cells and reduce the levels of inflammatory markers like TNF-α, further contributing to a favorable environment for tissue repair. qnl.qa
Structure Activity Relationship Sar Studies
Influence of Glycosylation Position on Biological Activity (e.g., 3-OH vs. 7-OH)
The position at which the rhamnose sugar is attached to the quercetin (B1663063) aglycone significantly impacts its biological properties. The most common points of attachment are the hydroxyl groups at the C3 and C7 positions, leading to Quercetin 3-O-rhamnoside and Quercetin 7-O-rhamnoside, respectively nih.gov.
Impact of Sugar Moiety Type on Activity (e.g., rhamnose vs. glucose vs. rutinose)
The type of sugar attached to the quercetin aglycone is a major determinant of its pharmacological activity. Comparisons between this compound (quercitrin), Quercetin 3-O-glucoside (isoquercitrin), and Quercetin 3-O-rutinoside (rutin) reveal that the sugar moiety modulates properties like antioxidant potential and enzyme inhibition.
Rutinose is a disaccharide composed of rhamnose and glucose nih.gov. Studies have shown that the nature of the sugar affects the antioxidant capacity of the glycoside. For instance, in an assessment of antioxidant activity in methyl linoleate, the rhamnoside derivative (quercitrin) possessed markedly higher activity than the glucose-containing glycoside (isoquercitrin) and was closer in activity to the quercetin aglycone itself dss.go.th. The disaccharide rutin (B1680289) often shows lower activity than monosaccharide derivatives dss.go.th. This suggests that the less polar rhamnose moiety may contribute more favorably to antioxidant activity compared to more polar sugars like glucose or the bulky rutinose dss.go.thrsc.org.
In terms of α-glucosidase inhibition, a key mechanism for managing hyperglycemia, significant differences are observed. The aglycone, quercetin, is often the most potent inhibitor. However, among its glycosides, the type of sugar plays a critical role. One study reported IC50 values for α-glucosidase inhibition as 0.017 mmol/L for quercetin, 0.185 mmol/L for isoquercitrin (B50326) (glucose), and 0.196 mmol/L for rutin (rutinose) researchgate.net. This demonstrates that while glycosylation generally reduces inhibitory activity compared to the aglycone, the specific sugar attached fine-tunes the level of inhibition.
Below is a comparative table of the α-glucosidase inhibitory activity of quercetin and its glycosides.
| Compound | Sugar Moiety | IC50 (mmol/L) |
| Quercetin | None (Aglycone) | 0.017 researchgate.net |
| Quercetin 3-O-glucoside (Isoquercitrin) | Glucose | 0.185 researchgate.net |
| Quercetin 3-O-rutinoside (Rutin) | Rutinose | 0.196 researchgate.net |
Comparative Analysis with Quercetin Aglycone for Specific Biological Activities
Direct comparison between this compound and its parent aglycone, quercetin, is essential for understanding the functional role of glycosylation. This analysis is particularly relevant for activities like antioxidant effects, α-glucosidase inhibition, and cytotoxicity.
Antioxidant Activity: The free hydroxyl groups on the flavonoid B-ring are critical for radical scavenging. Glycosylation at the 3-OH position, a key site for this activity, can influence the antioxidant potential . Generally, the quercetin aglycone exhibits stronger antioxidant activity than its glycosylated forms dss.go.th. However, among the glycosides, this compound (quercitrin) often retains a higher level of activity compared to other glycosides like rutin or isoquercitrin, with its potency being close to that of the aglycone dss.go.th. This is attributed to the chemical character of the rhamnose sugar dss.go.th.
Alpha-Glucosidase Inhibition: The quercetin aglycone is a potent inhibitor of α-glucosidase researchgate.netmdpi.com. Studies have consistently shown that glycosylation of the 3-OH group tends to decrease this inhibitory activity researchgate.netmdpi.com. For example, quercetin's IC50 value against α-glucosidase is significantly lower than that of its 3-O-glycosides researchgate.net. The sugar moiety appears to create steric hindrance that may impede optimal binding to the enzyme's active site.
Cytotoxicity: In studies evaluating cytotoxicity against cancer cell lines, the aglycone often demonstrates greater potency than its glycosides. A study on HeLa cervical cancer cells found that quercetin had an IC50 value of 29.49 µg/mL, which was more potent than this compound (IC50 of 46.67 µg/mL) researchgate.net. The higher lipophilicity of the quercetin aglycone is thought to facilitate easier penetration of the cell membrane, leading to greater cytotoxic effects compared to the more polar glycoside form researchgate.net.
The table below summarizes the comparative activities.
| Biological Activity | Quercetin (Aglycone) | This compound | Observation |
| Antioxidant Activity | More Active dss.go.th | Less Active (but more active than other glycosides) dss.go.th | The 3-OH group is crucial for antioxidant capacity; glycosylation reduces it. |
| α-Glucosidase Inhibition | IC50: 0.017 mmol/L researchgate.net | IC50: 103.20 µg/mL | The aglycone is a more potent inhibitor. |
| Cytotoxicity (HeLa cells) | IC50: 29.49 µg/mL researchgate.net | IC50: 46.67 µg/mL researchgate.net | The aglycone's higher lipophilicity leads to greater cytotoxicity. |
Computational Chemistry Approaches for Interaction Analysis
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding mechanisms of this compound with protein targets at a molecular level.
Molecular Docking: Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Such analyses have been performed to understand the inhibitory effects of this compound on various enzymes. For example, docking studies against the main protease (Mpro) of SARS-CoV-2 have been used to evaluate its potential as an antiviral agent researchgate.net. These simulations help identify the binding pocket and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. An MD simulation was used to study the interaction between this compound and lipase (B570770), an enzyme involved in fat digestion nih.gov. The simulation revealed that the binding was stable and primarily driven by hydrogen bonds and van der Waals forces. These computational approaches confirmed that the ligand could induce conformational changes in the enzyme, thus explaining its inhibitory effect nih.gov. Similarly, MD simulations have been used to assess the stability of this compound complexes with other targets, corroborating the initial findings from molecular docking researchgate.netresearchgate.net.
Identification of Crucial Amino Acid Targets in Enzyme Binding
A key outcome of molecular docking and MD simulation studies is the identification of specific amino acid residues within the enzyme's active site that are crucial for binding this compound. These interactions are fundamental to its mechanism of action.
In the study of lipase inhibition, thermodynamic analysis and simulations indicated that hydrogen bonding and van der Waals forces were the dominant drivers of the interaction between this compound and the enzyme nih.gov. Although the specific amino acids were not listed in the available abstract, the study confirmed that the ligand perturbs the secondary structure of the lipase enzyme upon binding nih.gov.
In a broader context of quercetin derivatives, studies targeting SARS-CoV-2 proteins have identified key amino acid interactions. For instance, Quercetin 3-O-arabinoside 7-O-rhamnoside was found to form nine hydrogen bonds with residues such as Lys27, Gln41, Arg42, Arg72, Arg74, Asn157, Lys158, Glu162, and His176 in the papain-like protease (PLpro) researchgate.net. While this is a different derivative, it highlights the type of specific, crucial interactions that computational models can identify. For dengue polymerase, interactions with residues Trp795, Arg792, and Glu351 were found to be essential for the stability of the complex with a quercetin derivative nih.gov. These findings underscore the importance of specific amino acid residues in anchoring the flavonoid within the binding site, leading to enzyme inhibition.
Analytical Methodologies for Quantification in Biological and Complex Matrices
Chromatographic Techniques for Trace Analysis
Chromatography is a fundamental technique for separating complex mixtures. researchgate.net For flavonoid glycosides like Quercetin (B1663063) 3-O-rhamnoside, reversed-phase chromatography is the most common approach. researchgate.net This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of an organic solvent (methanol or acetonitrile) and an acidified aqueous solvent. tandfonline.comresearchgate.net Gradient elution is often employed to effectively separate multiple flavonoids within a single analysis. tandfonline.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quercetin and its glycosides. researchgate.netresearchgate.net It offers robust and reliable separation and quantification. nih.gov Several studies have detailed HPLC methods for isolating and quantifying Quercetin 3-O-rhamnoside from various sources. nih.govresearchgate.netresearchgate.net
A typical HPLC system for this analysis consists of a C18 reversed-phase column and a mobile phase composed of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). phcog.comnih.gov For instance, one method successfully isolated this compound from Piliostigma thonningii leaves, identifying its characteristic peak at a retention time of 15 minutes. researchgate.net Another study used preparative high-speed counter-current chromatography to isolate the compound from Acer truncatum Bunge leaves, with subsequent HPLC analysis confirming a purity of over 96%. nih.gov The optimization of mobile phase composition, flow rate, and column temperature is critical to achieve good resolution and peak shape. nih.govnih.gov
| Matrix | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Pistacia lentiscus distilled leaves | Not Specified | Not Specified | DAD | researchgate.net |
| Acer truncatum Bunge leaves | Not Specified | Not Specified (for purity check) | HPLC Analysis | nih.gov |
| Rat Plasma | Eclipse plus C18 (4.6 mm × 100 mm, 1.8 μm) | Gradient: Acetonitrile and 0.05% formic acid in water | MS/MS | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.govnih.gov This technique is particularly advantageous for analyzing complex biological samples where high throughput is often required. researchgate.net
A sensitive and accurate UPLC method coupled with mass spectrometry has been developed for the determination of a structurally similar compound, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, in rat plasma. nih.govnih.gov This method employed a Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient elution of acetonitrile and 0.1% formic acid at a flow rate of 0.4 mL/min. nih.gov Such methodologies demonstrate the capability of UPLC to provide the high-efficiency separation needed for pharmacokinetic studies of quercetin glycosides. nih.govnih.govresearchgate.net UPLC systems are frequently paired with mass spectrometry detectors to achieve the low detection limits necessary for trace analysis in biological fluids. mdpi.comnih.gov
Ultra-Fast Liquid Chromatography (UFLC) is another advancement in liquid chromatography that offers significantly reduced analysis times without compromising separation efficiency. A UFLC system coupled with quadrupole-time-of-flight tandem mass spectrometry (Q-TOF-MS/MS) has been effectively used to screen for and identify flavonoids and their metabolites in human urine after oral administration of a plant extract. researchgate.net This high-resolution system allowed for the identification of 18 different flavonoids in the original extract and 20 metabolites in the urine samples, highlighting the power of UFLC for metabolic profiling studies. researchgate.net
Advanced Detection Methods
The choice of detector is critical for achieving the required sensitivity and selectivity for quantifying this compound. While UV-Vis detectors are commonly used, mass spectrometry offers unparalleled performance for trace-level analysis in complex matrices. tandfonline.com
Mass Spectrometry (MS) is an extremely selective and sensitive detection technique that provides information on the molecular weight and structure of analytes. researchgate.netmdpi.com When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for identifying and quantifying specific compounds in complex mixtures. ucdavis.edu Electrospray Ionization (ESI) is a soft ionization technique commonly used for flavonoids, which allows the analysis of intact molecular ions. mdpi.commassbank.eu
For quantitative analysis, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) mass spectrometer, is the gold standard. mdpi.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and minimizes interference from the matrix. nih.govnih.gov For example, an LC-MS/MS method for this compound in rat plasma achieved a lower limit of quantification (LLOQ) of 0.4 ng/mL. nih.gov High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF), provides highly accurate mass measurements, which is invaluable for the structural confirmation of metabolites. researchgate.netucdavis.edu
| Compound | Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|---|
| Quercetin-3-O-rhamnoside | LC-ESI-QTOF | Negative | 447 (deprotonated molecule) | 301 (aglycone) | massbank.eu |
| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | UPLC-MS/MS | Negative | 609.35 | 300.08 | nih.govnih.gov |
| Quercetin-3-rhamnoside | LC-MS/MS | Negative | 447.1 | 300.9 | nih.gov |
Diode Array Detection (DAD) is a type of UV-Vis detector widely used in HPLC systems for flavonoid analysis. nih.govnih.gov Unlike a standard single-wavelength UV detector, a DAD scans a range of wavelengths simultaneously, providing a UV spectrum for each peak in the chromatogram. nih.gov This is particularly useful for the identification of flavonoids, as they exhibit characteristic spectra. researchgate.net Quercetin and its glycosides typically show strong absorbance around 257 nm and 368 nm. nih.gov
While simple UV-Vis spectrophotometry can be used for quercetin determination, it often lacks the selectivity required for complex matrices, as other compounds may absorb at similar wavelengths. researchgate.nettandfonline.comnih.gov However, when used as a detector for HPLC, DAD provides both quantitative data (from the peak area at a specific wavelength) and qualitative data (from the UV spectrum), enhancing the confidence in peak identification. phcog.comresearchgate.netnih.gov The purity of a chromatographic peak can also be assessed by examining the spectral uniformity across the peak.
Sample Preparation Protocols for Analytical Studies (e.g., ultrasonication, centrifugation, filtration)
The accurate quantification of this compound in complex matrices, such as plant tissues and biological fluids, necessitates meticulous sample preparation to isolate the target analyte from interfering substances. The primary goal of these protocols is to achieve a clean extract with a high recovery of the compound, suitable for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Common methodologies involve a combination of extraction, purification, and concentration steps.
Ultrasound-assisted extraction (UAE) is a frequently employed technique for isolating this compound from plant materials. uobaghdad.edu.iq This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds. uobaghdad.edu.iq For instance, in the extraction from Cupressus sempervirens L. leaves, the powdered plant material was first defatted with hexane (B92381) and then extracted with 85% methanol using a probe sonicator. uobaghdad.edu.iq The process parameters, such as time, solid-to-solvent ratio, temperature, and frequency, are optimized to maximize extraction efficiency. uobaghdad.edu.iq Another study on Piliostigma thonningii leaves utilized microwave-assisted extraction (MAE), which employs microwave energy to heat the solvent and plant matrix, leading to the disruption of the cellular structure and improved solubility of the target compounds. researchgate.netscispace.com
Following extraction, the crude extract typically undergoes several purification steps. Liquid-liquid fractionation is a common approach to separate compounds based on their polarity. The crude extract is often suspended in water and then partitioned sequentially with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. uobaghdad.edu.iqresearchgate.net this compound, being a glycoside, tends to concentrate in the more polar fractions like ethyl acetate or n-butanol. nih.govuobaghdad.edu.iq
Centrifugation is a critical step used to separate solid particles from the liquid extract. After extraction or precipitation steps, centrifugation helps to pellet cell debris, proteins, and other insoluble materials, resulting in a clearer supernatant for further analysis. nih.gov For example, after preparing nanoliposomes containing quercetin, centrifugation at 8000 rpm was used to separate the encapsulated compound from the free form. nih.gov
Filtration is the final step before injecting the sample into an analytical instrument like an HPLC. It is essential for removing any remaining particulate matter that could clog the column and interfere with the analysis. Samples are typically passed through a membrane filter, often with a pore size of 0.2 µm or 0.45 µm, to ensure a particle-free solution. uobaghdad.edu.iqoup.com This step is crucial for protecting the analytical column and ensuring the reproducibility of the results. uobaghdad.edu.iq
| Technique | Description | Application Example | Source |
|---|---|---|---|
| Ultrasonication (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration for efficient extraction of phytochemicals. | Extraction of this compound from Cupressus sempervirens L. leaves using 85% methanol. uobaghdad.edu.iq | uobaghdad.edu.iq |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, facilitating the release of target compounds. | Sequential extraction from Piliostigma thonningii leaves to maximize the yield of active compounds. scispace.com | scispace.com |
| Centrifugation | Separates components of a mixture based on density by spinning them at high speed. It is used to remove solid debris from liquid extracts. | Used to separate free quercetin from quercetin nanoliposomes by spinning at 8000 rpm. nih.gov | nih.gov |
| Filtration | Removes particulate matter from the final extract before analytical injection to prevent column clogging. | Samples for HPLC analysis are filtered through a 0.2 µm or 0.45µm membrane filter. uobaghdad.edu.iqoup.com | uobaghdad.edu.iqoup.com |
| Liquid-Liquid Fractionation | Separates compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. | Crude extracts are partitioned with solvents like ethyl acetate and n-butanol to isolate flavonoids. nih.govuobaghdad.edu.iq | nih.govuobaghdad.edu.iq |
Method Validation Parameters in Analytical Chemistry (e.g., accuracy, limit of detection)
Method validation is a crucial process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. dergipark.org.tr For the quantification of this compound, methods, particularly HPLC, are validated according to guidelines from bodies like the International Council on Harmonisation (ICH). dergipark.org.troup.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). oup.comresearchgate.net
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. dergipark.org.tr It is assessed by analyzing a series of standard solutions at different concentrations. For a related compound, quercetin-3-O-β-d-glucoside, linearity was established in the range of 4.0–60 µg/mL with a high correlation coefficient (r²) of 0.9946, indicating a strong linear relationship. oup.com Similarly, a method for quercetin was found to be linear within a concentration range of 5–100 µg/mL, with a determination coefficient (r²) over 0.999. dergipark.org.tr
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovered is calculated. dergipark.org.tr For an HPLC method determining quercetin and kaempferol, recovery was found to be within 98.07-102.15% and 97.92-101.83%, respectively, indicating high accuracy. researchgate.net In another study, the accuracy for quercetin analysis ranged between 88.6% and 110.7%. nih.govresearchgate.net
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). dergipark.org.tr For a validated HPLC method, the intra- and inter-assay precisions for quercetin showed RSD values lower than 2%. dergipark.org.tr
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. oup.com The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. oup.com These values are crucial for determining the sensitivity of the method. For the analysis of quercetin-3-O-β-d-glucoside, the LOD and LOQ were found to be 1.33 µg/mL and 4.0 µg/mL, respectively. oup.comoup.com A highly sensitive method for quercetin reported an LOD of 0.046 µg/mL and an LOQ of 0.14 µg/mL. nih.govresearchgate.net
| Validation Parameter | Definition | Example Value/Range (for related flavonoids) | Source |
|---|---|---|---|
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | r² > 0.995 | researchgate.net |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 88.6% - 110.7% | nih.gov |
| Precision (% RSD) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Intra- & Inter-day RSD < 2% | dergipark.org.tr |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 0.046 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.14 µg/mL | nih.gov |
Future Research Directions and Translational Perspectives Academic Focus
Elucidation of Underexplored Molecular Mechanisms in Specific Biological Systems
While Quercetin (B1663063) 3-O-rhamnoside is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties, the precise molecular mechanisms underlying these effects are not fully understood. nih.govpubcompare.aibiosynth.com Future research must move beyond general descriptions of activity to pinpoint specific interactions within cellular signaling cascades. For instance, its anti-inflammatory effects are known to involve the inhibition of pro-inflammatory mediators, but the direct targets within pathways like NF-κB, MAPK, and PI3K/Akt require more detailed investigation. mdpi.comnih.gov
Studies should focus on how the 3-O-rhamnoside moiety, in comparison to the quercetin aglycone, modulates interactions with specific protein kinases, transcription factors, and enzymes. nih.gov It is crucial to explore these mechanisms in the context of specific biological systems and disease models, such as in neuronal cells to understand its neuroprotective potential or in specific cancer cell lines to clarify its cytotoxic and anti-migratory effects. researchgate.net Research into its role in modulating the immune system, particularly its effect on regulatory T-cells, presents another promising, yet underexplored, avenue.
Development of Advanced Biotechnological Production Platforms for Scalability and Purity
Traditional extraction from plant sources often results in low yields and complex purification challenges. usu.edunih.gov To meet the demands for pure Quercetin 3-O-rhamnoside for research and potential therapeutic applications, the development of advanced biotechnological production platforms is essential. Metabolic engineering of microorganisms, such as Escherichia coli, has emerged as a highly promising strategy. researchgate.net
This approach involves introducing heterologous genes encoding specific enzymes required for its synthesis. Key enzymes include UDP-rhamnose synthase and region-specific glycosyltransferases (GTs), such as AtUGT78D1 from Arabidopsis thaliana, which specifically attaches rhamnose to the 3-hydroxyl group of quercetin. researchgate.netmdpi.com By co-expressing multiple GTs, it is even possible to synthesize more complex derivatives like quercetin-3,7-O-bisrhamnoside. usu.eduresearchgate.net Future work should focus on optimizing fermentation conditions, enhancing precursor supply through host strain engineering, and exploring other microbial chassis like yeast for improved production titers and scalability.
| Production Method | Key Enzymes/Organisms | Advantages | Reported Yields/Achievements | Reference |
|---|---|---|---|---|
| Microbial Biosynthesis (E. coli) | AtUGT78D1 (rhamnosyltransferase), AtUGT89C1 (rhamnosyltransferase), RHM2 (UDP-rhamnose synthase) | High purity, scalability, environmentally friendly | Production of Quercetin-3,7-O-bisrhamnoside achieved by sequential glycosylation. | usu.eduresearchgate.net |
| Engineered E. coli W mutant | UDP-rhamnose synthase (MUM4), flavonol-3-O-rhamnosyltransferase (RhaGT) | High yield from quercetin precursor | 1.12 g/L of this compound from 1.5 g/L of quercetin. | usu.edu |
| Enzymatic Synthesis Cascade | Rhamnosyltransferase (78D1), Sucrose (B13894) Synthase, UDP-Rhamnose Synthase | High conversion rate in a one-pot system | 100% molar conversion of isorhamnetin (B1672294) to its 3-O-rhamnoside derivative, a structural analog. | mdpi.com |
Identification of Novel Biological Activities and Targets through High-Throughput Screening
The known biological activities of this compound likely represent only a fraction of its full pharmacological potential. High-throughput screening (HTS) campaigns are a critical next step to uncover novel activities and identify new molecular targets. By screening the compound against large libraries of enzymes, receptors, and cell-based assays, researchers can systematically explore its effects across a wide range of biological processes.
For example, preliminary studies have indicated that this compound and its derivatives may possess anti-glycation activity and can inhibit enzymes like thrombin. researchgate.netresearchgate.net HTS could validate these findings and identify other enzymatic pathways that are modulated by this compound. Such an approach could reveal unexpected therapeutic applications in areas like metabolic disorders, coagulation-related diseases, or neurodegenerative conditions, thereby broadening the translational horizons for this versatile flavonoid.
Advanced Structure-Activity Relationship Investigations Integrating In Silico, In Vitro, and Preclinical Data
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of this compound. A key focus is the influence of the rhamnose sugar moiety attached at the 3-position. nih.gov This glycosylation significantly alters the molecule's physicochemical properties, including solubility and bioavailability, when compared to its aglycone, quercetin. While some studies suggest that glycosylation at the 3-position may slightly reduce antioxidant activity because it blocks a key hydroxyl group, it can also confer other benefits, such as altered target specificity. nih.gov
Future SAR studies should integrate computational, in vitro, and preclinical data. In silico techniques like molecular docking can predict the binding affinity of this compound and its synthetic derivatives to specific protein targets, such as cyclin-dependent kinase 2 (CDK2) or NUDT5. biointerfaceresearch.commdpi.comnih.gov These computational predictions must then be validated through in vitro enzymatic assays and cell-based studies. This integrated approach will facilitate the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
| Compound | Structural Feature | Impact on Activity/Properties | Reference |
|---|---|---|---|
| Quercetin | Aglycone form with free 3-OH group | Potent antioxidant; 3-OH group is a key site for radical scavenging. Poor water solubility. | nih.govnih.gov |
| This compound | Rhamnose at 3-position | Influences solubility, bioavailability, and target specificity. May slightly decrease antioxidant capacity compared to aglycone. | nih.gov |
| Quercetin-3-O-arabinoside | Arabinoside at 3-position | The sugar moiety is critical for potent and stable inhibition of thrombin compared to the aglycone. | researchgate.net |
| Methylated Quercetin Derivatives (e.g., Rhamnetin) | Methylation of hydroxyl groups | Methoxy groups can produce steric hindrance and reduce free radical scavenging ability. | nih.gov |
Methodological Advancements in Isolation, Purification, and Quantification for Complex Matrices
The accurate study of this compound relies on the availability of highly purified material. Therefore, advancing the methodologies for its isolation, purification, and quantification from complex natural sources is a priority. Traditional methods can be laborious and inefficient. researchgate.net
Modern chromatographic techniques have shown significant promise. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to isolate this compound with high purity (>96%) in a single operation. researchgate.netnih.gov Other effective methods include column chromatography using adsorbents like Sephadex LH-20 and silica (B1680970) gel, followed by purification with preparative HPLC. unimi.itimrpress.com
For quantification and structural confirmation in complex matrices like plant extracts or biological samples, advanced analytical techniques are indispensable. Methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (UPLC-ESI-TOFMS), and tandem mass spectrometry (LC-MS/MS) provide the necessary sensitivity and specificity. japsonline.comresearchgate.net For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. nih.govijpbs.net Future research should focus on refining these methods to improve speed, resolution, and recovery, enabling more efficient and accurate analysis.
Q & A
Basic Research Questions
Q. How is Quercetin 3-O-rhamnoside isolated and structurally characterized from plant sources?
- Methodology : Ultrasonic-assisted extraction with polar solvents (e.g., n-butanol) is commonly employed for initial isolation. Structural confirmation involves UV spectroscopy (λmax ~256 nm and ~360 nm for flavonol glycosides), FT-IR (O–H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹), and LC-MS/MS for molecular ion peaks (e.g., [M-H]⁻ at m/z 447.1) . Comparative analysis with authentic standards (e.g., retention time, fragmentation patterns) is critical .
- Data Validation : Cross-referencing spectral data with databases (e.g., MassBank, PubChem) ensures accuracy. For example, Iraqi Cupressus sempervirens yielded 0.9% essential oil and confirmed this compound via LC-MS/MS .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodology :
- Standardization : Use ≥95% purity reference standards (e.g., Sigma-Aldrich PHYPROOF®) to minimize batch variability .
Advanced Research Questions
Q. How do genetic factors influence the biosynthesis of this compound in plants?
- Experimental Design : Genome-wide association studies (GWAS) identify SNPs linked to biosynthetic genes. For example, chalcone-flavanone isomerase (CHI) and caffeoyl-CoA 3-O-methyltransferase (CCOAOMT) clusters on chromosome 1 correlate with flavonoid accumulation . Transcriptomic analysis of Hypericum monogynum reveals UDP-rhamnose synthase (RHM) and flavonol 3-O-rhamnosyltransferase (F3RT) as key enzymes .
- Data Interpretation : Use CRISPR/Cas9 knockouts to validate gene function. For instance, RHM silencing reduces rhamnoside yields by ~60% .
Q. What experimental strategies resolve contradictions in reported bioactivities of this compound?
- Case Study : In 5-lipoxygenase inhibition assays, this compound showed 19% inhibition at 2.5 mM but 85.8% DPPH scavenging at 100 μM. Contradictions arise from assay conditions (e.g., pH, co-solvents) and purity (>95% HPLC-grade required) .
- Methodological Adjustments :
- Standardize antioxidant assays (FTC, TBA, DPPH) with positive controls (e.g., ascorbic acid).
- Use isogenic cell lines to minimize variability in cytotoxicity studies .
Q. How can multi-target mechanisms of this compound be systematically studied?
- Systems Biology Approach :
Network Pharmacology : Map interactions using databases (KEGG, STRING) to identify targets (e.g., NF-κB, COX-2) .
Molecular Docking : Validate binding affinity to enzymes (e.g., α-glucosidase, IC₅₀ = 23.4 μM) .
Metabolomics : Track metabolite flux in treated cell lines (e.g., HepG2) via UPLC-QTOF-MS .
- Statistical Rigor : Apply ANOVA with post-hoc tests (Duncan’s test, p < 0.05) for multi-group comparisons .
Methodological Challenges & Solutions
Q. What are the limitations of current solubility enhancement techniques for this compound?
- Issue : Poor aqueous solubility (<0.1 mg/mL at 25°C) limits bioavailability.
- Solutions :
- Co-solvents : Use DMSO/EtOH mixtures (<1% v/v to avoid cytotoxicity) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to improve dissolution .
Q. How to design robust in vivo studies for this compound’s anti-inflammatory effects?
- Model Selection : Use LPS-induced murine macrophages (RAW 264.7) for preliminary screening. For chronic inflammation, adopt collagen-induced arthritis (CIA) models .
- Dosage Optimization : Conduct dose-response curves (e.g., 10–100 mg/kg/day) with pharmacokinetic profiling (Tmax = 2–4 h) .
Data Reprodubility & Reporting Standards
Q. What reporting standards ensure reproducibility in this compound research?
- Guidelines : Follow ARRIVE 2.0 for in vivo studies and CONSORT for clinical trials. Disclose solvent purity, instrument calibration dates, and statistical software (e.g., SPSS 19.0) .
- Negative Results : Publish null findings (e.g., lack of cytotoxicity in NIH/3T3 fibroblasts) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
